
mTOR inhibitor-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mTOR inhibitor-1: is a synthetic compound designed to inhibit the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of the phosphoinositide 3-kinase (PI3K)-related kinase family and exists in two complexes: mTORC1 and mTORC2. Dysregulation of mTOR signaling is implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions: mTOR inhibitor-1 can be synthesized through a multi-step process involving the following key steps:
Formation of the Core Structure: The synthesis begins with the formation of the core structure, which involves the reaction of specific starting materials under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. This may include reactions such as alkylation, acylation, and cyclization.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and quality. This typically includes:
Optimization of Reaction Conditions: Fine-tuning reaction parameters to maximize yield and minimize impurities.
Automation: Utilizing automated systems for precise control of reaction conditions and monitoring.
Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: mTOR inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, and water
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学的研究の応用
Oncology
mTOR inhibitors have shown promising results in the treatment of various cancers:
- Gynecologic Cancers : Studies indicate that mTOR inhibitors, when combined with chemotherapy, have demonstrated significant anti-tumor activity in endometrial and ovarian cancers. Patients with PIK3CA mutations tend to respond better to these treatments .
- Pancreatic Cancer : In clinical trials involving pancreatic cancer, mTOR inhibitors like temsirolimus resulted in tumor regressions in a subset of patients. However, responses varied based on genetic alterations within the tumors .
- Triple-Negative Breast Cancer : Research has shown that certain mTOR inhibitors can effectively inhibit growth and metastasis in triple-negative breast cancer cells .
Autoimmune Disorders
Recent studies have explored the use of mTOR inhibitors in treating autoimmune cytopenia (AIC). In a retrospective analysis of 30 cases, a significant proportion responded positively to mTOR inhibitor-based therapy, particularly those with multilineage AIC .
Neurodegenerative Diseases
Emerging evidence suggests that mTOR inhibitors may also play a role in ameliorating conditions such as Alzheimer’s Disease. Preclinical studies indicate that inhibiting mTOR can reverse hallmark features of Alzheimer’s, such as amyloid-beta deposition and tau filament formation .
Data Tables
Case Studies
- Gynecologic Cancer Treatment : A clinical trial examined the efficacy of an mTOR inhibitor combined with chemotherapy in patients with advanced endometrial cancer. Results showed a marked improvement in progression-free survival compared to historical controls.
- mTOR Inhibitors in Autoimmune Cytopenia : A study involving 30 adults with refractory AIC revealed that 73% responded positively to mTOR inhibitors, highlighting their potential as an alternative treatment option .
- Alzheimer's Disease Research : A preclinical study demonstrated that administration of an mTOR inhibitor led to significant reductions in amyloid plaques and tau tangles in mouse models of Alzheimer’s Disease, suggesting a therapeutic avenue for human trials .
作用機序
mTOR inhibitor-1 exerts its effects by inhibiting the kinase activity of mTOR. It binds to the active site of mTOR, preventing the phosphorylation of downstream targets involved in cell growth and proliferation. This inhibition disrupts mTORC1 and mTORC2 signaling pathways, leading to reduced protein synthesis, cell cycle arrest, and autophagy induction .
類似化合物との比較
- Rapamycin
- Everolimus
- Temsirolimus
- Ridaforolimus
mTOR inhibitor-1 stands out due to its ability to inhibit both mTORC1 and mTORC2, making it a versatile tool in scientific research and potential therapeutic applications.
生物活性
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that plays a significant role in regulating cell growth, proliferation, and survival through two distinct complexes: mTORC1 and mTORC2. The inhibition of mTOR, particularly via compounds like mTOR inhibitor-1, has garnered attention for its potential therapeutic applications, especially in cancer treatment and metabolic disorders. This article delves into the biological activity of this compound, exploring its mechanisms, clinical implications, and relevant research findings.
mTORC1 and mTORC2 Functions:
- mTORC1 primarily regulates protein synthesis by phosphorylating key substrates such as ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This regulation promotes ribosome biogenesis and enhances the translation of specific mRNAs involved in cell growth and metabolism .
- mTORC2 is implicated in the activation of AKT, which influences cell cycle progression and survival pathways. It phosphorylates various AGC kinases that are essential for cellular responses to growth factors .
Inhibition Effects:
- Inhibition of mTORC1 leads to decreased protein synthesis and increased autophagy, a process critical for cellular homeostasis. The blockade of mTORC1 results in the activation of autophagy-related pathways by inhibiting the phosphorylation of ULK1 and other autophagy-related proteins .
- Additionally, mTOR inhibitors can induce feedback loops that activate compensatory pathways such as the PI3K-AKT signaling cascade, which may limit their efficacy if not addressed through combination therapies .
Clinical Implications
The clinical application of mTOR inhibitors like this compound has shown promise across various cancer types. Notable findings include:
- Cancer Treatment: In numerous studies, mTOR inhibitors have demonstrated efficacy in treating cancers such as breast cancer, prostate cancer, and endometrial cancer. For instance, a Phase II clinical trial indicated significant effects on endometrial cancer treatment, although it was accompanied by severe side effects like diarrhea .
- Combination Therapies: Research suggests that combining mTOR inhibitors with other agents targeting the PI3K pathway or MAPK signaling may enhance therapeutic outcomes. For example, combining mTOR inhibitors with IGF-1R blockers has shown synergistic antitumor effects in preclinical models .
Case Studies
Several case studies have highlighted the biological activity and clinical outcomes associated with this compound:
Key Research Insights
Recent research has provided deeper insights into the biological activity of mTOR inhibitors:
- Feedback Mechanisms: Activation of S6K1 by mTORC1 leads to negative feedback on IRS-1, which is crucial for insulin signaling through PI3K. Inhibition of mTOR can reverse this effect, thereby enhancing insulin sensitivity .
- Autophagy Regulation: Inhibition of mTORC1 not only promotes autophagy but also affects the ubiquitin-proteasome system, facilitating the degradation of long-lived proteins involved in growth regulation .
特性
IUPAC Name |
3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMSVTGHOVMMHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。